Sortilin antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sortilin antagonist 1 is a potent compound known for its ability to inhibit the binding of neurotensin to sortilin, a receptor involved in various physiological and pathological processes. This compound has an inhibition constant (IC50) of 20 nM against neurotensin binding to sortilin .
準備方法
The synthesis of Sortilin antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving common reagents and catalysts . Industrial production methods for this compound are also not widely available, but they likely involve large-scale synthesis techniques used in pharmaceutical manufacturing.
化学反応の分析
Sortilin antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Sortilin antagonist 1 has a wide range of scientific research applications, including:
Neurological Disease Research: It is used to study the role of sortilin in neurological diseases and to develop potential therapeutic strategies.
Cancer Research: The compound is utilized in cancer research to investigate the involvement of sortilin in tumor progression and metastasis.
Cardiovascular Research: This compound is used to explore the role of sortilin in cardiovascular diseases, including atherosclerosis and hypertension.
Metabolic Disorders: The compound is also studied for its potential effects on metabolic disorders such as diabetes and obesity.
作用機序
Sortilin antagonist 1 exerts its effects by blocking the binding of neurotensin to sortilin, thereby inhibiting sortilin-mediated signaling pathways . Sortilin is involved in the endocytosis and degradation of various ligands, including neurotrophins and progranulin . By antagonizing sortilin, this compound can modulate these pathways and affect cellular processes such as apoptosis, protein transport, and signal transduction .
類似化合物との比較
Sortilin antagonist 1 is unique in its high potency and specificity for sortilin. Similar compounds include:
Neurotensin receptor antagonists: These compounds also target neurotensin receptors but may have different binding affinities and specificities.
Progranulin modulators: Compounds that modulate progranulin levels by targeting sortilin or other related receptors.
This compound stands out due to its high inhibition constant and its broad range of applications in various fields of research .
特性
分子式 |
C20H24N2O4 |
---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
(2S)-5,5-dimethyl-2-[(6-phenoxypyridine-3-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)12-11-16(19(24)25)22-18(23)14-9-10-17(21-13-14)26-15-7-5-4-6-8-15/h4-10,13,16H,11-12H2,1-3H3,(H,22,23)(H,24,25)/t16-/m0/s1 |
InChIキー |
OWESOSHRVQOBOS-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。